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Abstract
2,6-Difluoro-3-methoxybenzylamine is a fluorinated aromatic amine of interest in medicinal

chemistry and drug discovery. Its unique substitution pattern, featuring two electron-

withdrawing fluorine atoms and an electron-donating methoxy group on the benzyl ring, is

anticipated to modulate its physicochemical and pharmacological properties. This technical

guide provides a summary of its known identifiers and a discussion of its likely physical and

chemical characteristics based on the general properties of related compounds, due to the

limited availability of specific experimental data for this molecule. Additionally, this document

outlines general experimental protocols for the synthesis and analysis of similar aromatic

amines and includes a conceptual diagram illustrating the relationships of its structural features

to its potential properties.

Compound Identification
A clear identification of 2,6-Difluoro-3-methoxybenzylamine is crucial for any research

endeavor. The fundamental identifiers for this compound are summarized in the table below.
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Identifier Value

IUPAC Name (2,6-Difluoro-3-methoxyphenyl)methanamine

CAS Number 886498-50-6

Molecular Formula C₈H₉F₂NO

Molecular Weight 173.16 g/mol

Synonyms (2,6-Difluoro-3-methoxy-benzyl)amine

Physical and Chemical Properties
Experimental data on the physical and chemical properties of 2,6-Difluoro-3-
methoxybenzylamine are not readily available in peer-reviewed literature or commercial

databases. The following tables summarize the current data status. The properties of

benzylamine and its substituted derivatives are influenced by the nature and position of the

substituents on the aromatic ring.[1][2][3] Generally, benzylamines are colorless to light yellow

liquids with an ammonia-like odor.[1] They are typically soluble in organic solvents and show

some solubility in water.[3] The introduction of fluorine atoms can affect properties such as pKa,

lipophilicity, and metabolic stability.

Physical Properties
Property Value

Melting Point Data Not Available

Boiling Point Data Not Available

Solubility Data Not Available

Appearance Data Not Available

pKa Data Not Available

Chemical Properties
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Property Value

Reactivity

Expected to exhibit typical reactivity of a primary

benzylamine, such as salt formation with acids,

acylation, and alkylation at the nitrogen atom.

The aromatic ring may undergo electrophilic

substitution, with the positions directed by the

fluorine and methoxy substituents.

Benzylamines can be oxidized to the

corresponding imines or aldehydes.[4][5][6]

Stability

Likely stable under standard laboratory

conditions. May be sensitive to air and light over

time.

Hazardous Reactions

Data Not Available. As a primary amine, it is

expected to be basic and may react

exothermically with strong acids.

Experimental Protocols
While specific experimental protocols for 2,6-Difluoro-3-methoxybenzylamine are not

published, general methodologies for the synthesis and analysis of fluorinated benzylamines

can be adapted.

General Synthesis of Fluorinated Benzylamines
The synthesis of fluorinated benzylamines can often be achieved through the reduction of the

corresponding benzonitrile or by reductive amination of the corresponding benzaldehyde.[2][7]

Example Protocol: Reductive Amination of a Fluorinated Benzaldehyde

Reaction Setup: To a solution of the fluorinated benzaldehyde (1 equivalent) in an

appropriate solvent (e.g., methanol, ethanol, or dichloromethane) in a round-bottom flask,

add a nitrogen source such as ammonia (in a suitable form like ammonium acetate or a

solution of ammonia in methanol) or another primary amine (1-1.2 equivalents).
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Formation of Imine: Stir the mixture at room temperature to form the corresponding imine.

The progress of this reaction can be monitored by Thin Layer Chromatography (TLC) or Gas

Chromatography-Mass Spectrometry (GC-MS).

Reduction: Once the imine formation is complete or has reached equilibrium, add a reducing

agent (e.g., sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation with

H₂ over a catalyst like Pd/C or Raney nickel) portion-wise at 0 °C.

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until

completion, as monitored by TLC or GC-MS.

Work-up: Quench the reaction by the slow addition of water or a dilute acid. Extract the

product with an organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined

organic layers with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and

filter.

Purification: Concentrate the filtrate under reduced pressure. The crude product can be

purified by column chromatography on silica gel or by distillation under reduced pressure to

yield the pure fluorinated benzylamine.

Analytical Methods
The purity and identity of 2,6-Difluoro-3-methoxybenzylamine can be determined using a

combination of chromatographic and spectroscopic techniques.[8][9][10][11]

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of an aromatic amine will typically show characteristic

signals for the benzylic protons (CH₂) and the amine protons (NH₂), in addition to the

aromatic protons. The chemical shifts of the aromatic protons will be influenced by the

fluorine and methoxy substituents.[12][13][14]

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique

carbon atoms in the molecule. The chemical shifts of the aromatic carbons are sensitive to

the electronic effects of the substituents.[15]
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¹⁹F NMR: Fluorine NMR is a crucial technique for fluorinated compounds, providing distinct

signals for each fluorine atom and valuable information about their chemical environment.

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum of a primary aromatic amine typically displays characteristic absorption bands.

[16][17][18][19]

Functional Group Vibrational Mode
Expected Wavenumber
(cm⁻¹)

N-H (Amine)
Stretching (asymmetric &

symmetric)

3300 - 3500 (two bands for

primary amine)

N-H (Amine) Bending 1550 - 1650

C-N (Aromatic Amine) Stretching 1250 - 1350

C-H (Aromatic) Stretching 3000 - 3100

C=C (Aromatic) Stretching 1450 - 1600

C-O (Aryl Ether) Stretching
1200 - 1275 (asymmetric),

1020-1075 (symmetric)

C-F (Aryl Fluoride) Stretching 1100 - 1400

3.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the

compound. For benzylamines, common fragmentation pathways include the loss of the amino

group and cleavage at the benzylic position to form a stable benzyl cation or related fragments.

[20][21][22][23]

Visualizations
The following diagrams illustrate the molecular structure and a conceptual workflow for the

characterization of 2,6-Difluoro-3-methoxybenzylamine.
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Molecular structure of 2,6-Difluoro-3-methoxybenzylamine.
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A conceptual workflow for the synthesis and characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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